molecular formula C21H27NO3 B12473121 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol

3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol

Cat. No.: B12473121
M. Wt: 341.4 g/mol
InChI Key: WBWWKIRERSPQIP-UHFFFAOYSA-N
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Description

3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol is a synthetic organic compound belonging to the piperidine class This compound is characterized by the presence of two methoxyphenyl groups attached to a piperidine ring, along with an ethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, resulting in the formation of 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to ethylation and subsequent reduction to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the piperidine ring or the methoxyphenyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol involves its interaction with various molecular targets. The compound’s structural features allow it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-ol

InChI

InChI=1S/C21H27NO3/c1-4-18-20(23)13-19(14-5-9-16(24-2)10-6-14)22-21(18)15-7-11-17(25-3)12-8-15/h5-12,18-23H,4,13H2,1-3H3

InChI Key

WBWWKIRERSPQIP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CC(NC1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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